molecular formula C12H8O4 B016643 Sphondin CAS No. 483-66-9

Sphondin

Cat. No. B016643
CAS RN: 483-66-9
M. Wt: 216.19 g/mol
InChI Key: DLCJNIBLOSKIQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific studies directly detailing the synthesis of sphondin were not identified, furanocoumarins like sphondin often involve complex organic synthesis routes. The synthesis of related compounds involves preparative chromatography and various organic reactions, indicating the intricate processes needed to isolate and synthesize compounds like sphondin (Maksyutina, 1965).

Molecular Structure Analysis

Sphondin's structure as a furanocoumarin suggests a bicyclic system containing a furan ring fused with a coumarin. Furanocoumarins are characterized by their unique molecular frameworks, which contribute to their biological activities. The elucidation of the composition of pastinacin indicates the presence of sphondin alongside other isomeric components, highlighting its structural complexity (Maksyutina, 1965).

Chemical Reactions and Properties

Sphondin has been studied for its inhibitory effects on IL-1beta-induced cyclooxygenase-2 expression in human pulmonary epithelial cells. This suggests that sphondin participates in specific chemical reactions within biological systems, modulating enzymatic activities and signaling pathways. Its ability to attenuate COX-2 protein expression and PGE(2) release underscores its chemical reactivity and interaction with cellular components (Yang et al., 2002).

Physical Properties Analysis

The physical properties of sphondin, such as solubility, melting point, and optical activity, are crucial for its application in research and potential therapeutic use. Although specific details on the physical properties of sphondin were not found in the literature, the physical properties of furanocoumarins typically include moderate to low solubility in water and higher solubility in organic solvents, which are important for their extraction and purification processes.

Chemical Properties Analysis

Furanocoumarins, including sphondin, exhibit a range of chemical properties, such as phototoxicity and the ability to form cycloadducts with nucleic acid components under UV light. This photoreactivity is significant in the context of biological studies and potential therapeutic applications. Sphondin's interaction with cellular proteins, such as inhibiting COX-2 expression, also highlights its chemical properties related to biological systems (Yang et al., 2002).

Scientific Research Applications

  • Anti-inflammatory Applications : Sphondin inhibits IL-1beta-induced PGE-2 release in A549 cells by suppressing COX-2 expression, indicating therapeutic potential as an anti-inflammatory drug, particularly for airway inflammation (Yang et al., 2002).

  • Pharmaceutical Research : It has been identified in Pilocarpus riedelianus, suggesting applications in pharmaceutical research (Müller et al., 1993).

  • Impact on Herbivores : In plant chemistry, sphondin influences the suitability of herbivore-free individuals within a plant population, affecting the growth and consumption rates of parsnip webworms (Zangerl & Berenbaum, 1993).

  • Antiviral Properties : Sphondin acts as an antiviral agent, effectively inhibiting cccDNA transcription and HBsAg expression by targeting the HBx protein (Ren et al., 2023).

  • Anti-proliferative Effects in Cancer Research : It has shown anti-proliferative activity and caused G2/M arrest in melanoma cells under UVA irradiation (Sumiyoshi et al., 2013).

  • Inhibition of Nitric Oxide Production : Sphondin may inhibit NO production under tissue-damaging inflammatory conditions (Wang et al., 2000).

  • Detoxification in Insects : Found in parsnip webworms, it suggests that insects share detoxification reactions with vertebrates regarding plant toxins (Nitao et al., 2003).

  • Fungitoxicity : Sphondin is toxic to fungi and may be a natural defensive agent against them (Martin et al., 1966).

Safety And Hazards

When handling sphondin, it is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

properties

IUPAC Name

6-methoxyfuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCJNIBLOSKIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197481
Record name Sphondin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sphondin

Color/Form

White powder

CAS RN

483-66-9
Record name Sphondin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sphondin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sphondin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sphondin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8482
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
824
Citations
LL Yang, YC Liang, CW Chang, WS Lee, CT Kuo… - Life sciences, 2002 - Elsevier
… by sphondin (50 μM) or PDTC (50 μM). Taken together, we demonstrate that sphondin … We conclude that sphondin may have the therapeutic potential as an anti-inflammatory drug …
Number of citations: 39 www.sciencedirect.com
WD Wulff, JS McCallum, FA Kunng - Journal of the American …, 1988 - ACS Publications
Two regiocomplementary syntheses of the angular furanocoumarin sphondin are described utilizing the benzannulation reaction of furylcarbene complexes of chromium. The high …
Number of citations: 140 pubs.acs.org
F Ren, J Hu, Y Dang, H Deng, J Ren… - Journal of Medical …, 2023 - Wiley Online Library
… -cytotoxic compound sphondin, which could effectively inhibit both intracellular HBsAg production and HBV RNAs levels. Moreover, we found that sphondin markedly inhibited cccDNA …
Number of citations: 2 onlinelibrary.wiley.com
G Kavli, K Midelfart, J Raa, G Volden - Contact Dermatitis, 1983 - Wiley Online Library
… delineate an action spectrum for sphondin showing phototoxic potency of approximately 10% of that of bergapten. Angelicin was twice as effective as sphondin. These results agree with …
Number of citations: 29 onlinelibrary.wiley.com
J Kagan, P Szczepanski, V Bindokas, WD Wulff… - Journal of chemical …, 1986 - Springer
At concentrations up to 6.7 ppm, 8-methoxypsoralen, sphondin, and khellin are not toxic to first-instar larvae of the mosquitoAedes aegypti. The irradiation of sensitized larvae with long-…
Number of citations: 19 link.springer.com
LY Ling, CL Yu, WC Chia, SL Wen, TK Chen… - Life Sci, 2002 - academia.edu
… by sphondin (50 AM) or PDTC (50 AM). Taken together, we demonstrate that sphondin … We conclude that sphondin may have the therapeutic potential as an anti-inflammatory drug …
Number of citations: 2 www.academia.edu
CC Wang, JE Lai, LG Chen, KY Yen, LL Yang - Bioorganic & medicinal …, 2000 - Elsevier
… stimulated with LPS for 12 h and sphondin was administered (20 μg/… sphondin is due to the effect of iNOS expression, but not by direct inhibition of iNOS enzyme activity. Thus, sphondin …
Number of citations: 72 www.sciencedirect.com
NP Maksyutina - Chemistry of Natural Compounds, 1965 - Springer
A preparation of pastinacin has been separated by preparative chromatography on acidic alumina into three isomeric monomethylfurocoumarin components, bergaptene, sphondin, …
Number of citations: 4 link.springer.com
LE Talbert, ET Bingham - Journal of Heredity, 1989 - academic.oup.com
… For sphondin, this appears to be the case; a significant positive family mean correlation … seed and the total sphondin content of that seed. Inasmuch as sphondin has been implicated in …
Number of citations: 8 academic.oup.com
H Ekiert, W Kisiel - Acta societatis botanicorum Poloniae, 2000 - pbsociety.org.pl
… linear furanocoumarins) and sphondin (angular furanocoumarin… This is the first report on the isolation of sphondin from in … isolation of the angular furanocoumarin sphondin (4) from plant …
Number of citations: 8 pbsociety.org.pl

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